molecular formula C7H12ClNO3S B12606216 trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride

trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride

Cat. No.: B12606216
M. Wt: 225.69 g/mol
InChI Key: RDFHVZLHXNPEPE-LEUCUCNGSA-N
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Description

trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride: is a chemical compound with the molecular formula C7H12ClNO3S It is known for its unique structure, which includes a tetrahydrothiophene ring substituted with a prop-2-ynylamino group and a dioxo group

Preparation Methods

The synthesis of trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride involves several steps. The synthetic route typically starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the prop-2-ynylamino group and the dioxo group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride stands out due to its unique structure and properties. Similar compounds include other tetrahydrothiophene derivatives with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.

Properties

Molecular Formula

C7H12ClNO3S

Molecular Weight

225.69 g/mol

IUPAC Name

(3R,4R)-1,1-dioxo-4-(prop-2-ynylamino)thiolan-3-ol;hydrochloride

InChI

InChI=1S/C7H11NO3S.ClH/c1-2-3-8-6-4-12(10,11)5-7(6)9;/h1,6-9H,3-5H2;1H/t6-,7-;/m0./s1

InChI Key

RDFHVZLHXNPEPE-LEUCUCNGSA-N

Isomeric SMILES

C#CCN[C@H]1CS(=O)(=O)C[C@@H]1O.Cl

Canonical SMILES

C#CCNC1CS(=O)(=O)CC1O.Cl

Origin of Product

United States

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